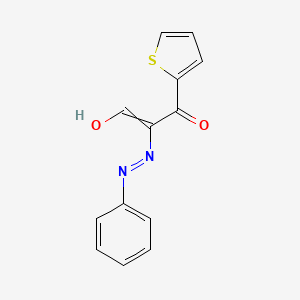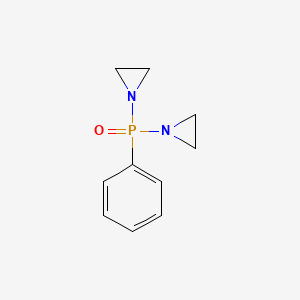
N,N'-Bis(4-methylphenyl)(diphenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-methylphenyl groups and two phenyl groups attached to an ethanimidamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE typically involves the reaction of 4-methylphenylamine with diphenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidamide structure. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
科学的研究の応用
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE has several scientific research applications:
Organic Electronics: The compound is used as a hole transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Materials Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
作用機序
The mechanism of action of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE involves its interaction with molecular targets through various pathways. In organic electronics, the compound facilitates charge transport by forming stable charge carriers. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
N,N-BIS(4-METHYLPHENYL)BENZENAMINE: Similar in structure but lacks the ethanimidamide core.
N,N-BIS(4-METHYLPHENYL)ETHANEDIAMIDE: Contains an ethanediamide core instead of ethanimidamide.
N,N-BIS(4-METHYLPHENYL)THIOPHEN-2-AMINE: Features a thiophene ring instead of the ethanimidamide core.
Uniqueness
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE is unique due to its specific combination of aromatic groups and the ethanimidamide core, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control of electronic characteristics, such as in OLEDs and other advanced materials.
特性
CAS番号 |
4172-75-2 |
|---|---|
分子式 |
C28H26N2 |
分子量 |
390.5 g/mol |
IUPAC名 |
N,N'-bis(4-methylphenyl)-2,2-diphenylethanimidamide |
InChI |
InChI=1S/C28H26N2/c1-21-13-17-25(18-14-21)29-28(30-26-19-15-22(2)16-20-26)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,27H,1-2H3,(H,29,30) |
InChIキー |
FLPFFMDDHHZJOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)



![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)


![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
